Cas no 102855-23-2 (4-Fluoro-1-benzosulfonyl-1H-indole)
4-Fluoro-1-benzosulfonyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole, 4-fluoro-1-(phenylsulfonyl)-
- 1-(benzenesulfonyl)-4-fluoroindole
- 1-(Benzenesulfonyl)-4-fluoro-1H-indole
- DB-138386
- 4-Fluoro-1-benzosulfonyl-1H-indole
- DTXSID50545815
- 102855-23-2
- C91483
- SCHEMBL20843619
- 4-Fluoro-1-(phenylsulfonyl)-1H-indole
-
- Inchi: 1S/C14H10FNO2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H
- InChI Key: VQFCRMTYLDNSMM-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(N1C=CC2C(=CC=CC1=2)F)(=O)=O
Computed Properties
- Exact Mass: 275.0417
- Monoisotopic Mass: 275.04162790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 47.4Ų
Experimental Properties
- PSA: 39.07
4-Fluoro-1-benzosulfonyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F632620-1mg |
4-Fluoro-1-benzosulfonyl-1H-indole |
102855-23-2 | 1mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F632620-2mg |
4-Fluoro-1-benzosulfonyl-1H-indole |
102855-23-2 | 2mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F632620-10mg |
4-Fluoro-1-benzosulfonyl-1H-indole |
102855-23-2 | 10mg |
$ 115.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665872-250mg |
4-Fluoro-1-(phenylsulfonyl)-1H-indole |
102855-23-2 | 98% | 250mg |
¥3024 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665872-1g |
4-Fluoro-1-(phenylsulfonyl)-1H-indole |
102855-23-2 | 98% | 1g |
¥6106 | 2023-04-17 |
4-Fluoro-1-benzosulfonyl-1H-indole Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-Fluoro-1-benzosulfonyl-1H-indole
Introduction to 4-Fluoro-1-benzosulfonyl-1H-indole (CAS No. 102855-23-2)
4-Fluoro-1-benzosulfonyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number 102855-23-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule features a fluorine substituent at the 4-position of the indole ring, coupled with a benzosulfonyl group at the 1-position. Such structural motifs are highly valued in drug discovery due to their ability to modulate biological pathways and enhance pharmacological properties.
The fluoro group, a well-documented pharmacophore, contributes to the compound's metabolic stability, lipophilicity, and binding affinity. Its presence can significantly influence the compound's interactions with biological targets, often leading to improved efficacy and reduced toxicity. In contrast, the benzosulfonyl moiety serves as a strong electron-withdrawing group, which can fine-tune the electronic properties of the indole core. This combination makes 4-Fluoro-1-benzosulfonyl-1H-indole a versatile scaffold for developing novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the potential of indole derivatives in addressing various diseases, including cancer, inflammation, and neurodegenerative disorders. The introduction of fluorine at specific positions on the indole ring has been particularly fruitful in generating compounds with enhanced biological activity. For instance, studies have demonstrated that fluorinated indoles can exhibit potent inhibitory effects on enzymes such as tyrosine kinases and cyclin-dependent kinases, which are critical in cancer cell proliferation.
The benzosulfonyl group in 4-Fluoro-1-benzosulfonyl-1H-indole further enhances its pharmacological profile by improving binding interactions with protein targets. This moiety is commonly found in bioactive molecules due to its ability to form stable hydrogen bonds and occupy hydrophobic pockets within enzymes and receptors. The synergistic effect of both the fluoro and benzosulfonyl substituents likely contributes to the compound's high selectivity and potency.
In vitro studies have revealed that 4-Fluoro-1-benzosulfonyl-1H-indole demonstrates promising activity against several disease models. Notably, research has shown its potential in modulating inflammatory pathways by inhibiting key pro-inflammatory cytokines. The fluorine atom's ability to enhance metabolic stability allows for prolonged half-life in vivo, which is a desirable trait for therapeutic compounds. Additionally, the benzosulfonyl group aids in reducing off-target effects by improving receptor specificity.
The synthesis of 4-Fluoro-1-benzosulfonyl-1H-indole involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the indole core efficiently. The introduction of the fluorine atom often necessitates specialized techniques like halogen exchange or directed functionalization to achieve high regioselectivity.
Recent innovations in synthetic chemistry have enabled the preparation of fluorinated indoles with greater ease and scalability. For example, photoredox catalysis has emerged as a powerful tool for introducing fluorine atoms into complex molecular frameworks while maintaining functional group integrity. Such advancements not only streamline the synthesis of 4-Fluoro-1-benzosulfonyl-1H-indole but also open avenues for exploring novel derivatives with tailored pharmacological properties.
The pharmacokinetic profile of 4-Fluoro-1-benzosulfonyl-1H-indole is another area of active investigation. Studies have focused on optimizing absorption, distribution, metabolism, excretion (ADME) properties to enhance bioavailability and therapeutic efficacy. The presence of both electronegative substituents likely influences solubility and permeability across biological membranes, making it essential to evaluate these parameters during drug development.
Computational modeling and molecular docking studies have been instrumental in understanding the binding interactions of 4-Fluoro-1-benzosulfonyl-1H-indole with biological targets. These simulations help predict binding affinities and identify key residues involved in receptor recognition. By integrating experimental data with computational insights, researchers can refine molecular structures to improve drug-like properties and minimize potential side effects.
The therapeutic potential of 4-Fluoro-1-benzosulfonyl-1H-indole extends beyond oncology and inflammation research. Emerging evidence suggests its utility in treating neurological disorders by modulating neurotransmitter pathways. The indole scaffold is known for its interaction with serotonin receptors, which play a crucial role in mood regulation and cognitive functions. Further exploration of this compound may uncover new treatments for conditions such as depression and Alzheimer's disease.
In conclusion,4-Fluoro-1-benzosulfonyl-1H-indole (CAS No. 102855-23-2) represents a promising lead compound in pharmaceutical research due to its unique structural features and favorable pharmacological properties. The combination of a fluoro group and a benzosulfonyl moiety enhances its biological activity while ensuring metabolic stability and target specificity. Continued investigation into its synthesis, pharmacokinetics, and therapeutic applications will likely yield valuable insights for future drug development efforts.
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